(-)-Propionylcarnitine

Description

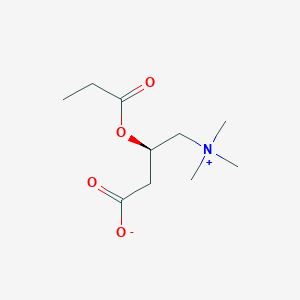

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAHZIUFPNSHSL-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173883 |

Source

|

| Record name | Levocarnitine propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20064-19-1, 17298-37-2 |

Source

|

| Record name | (-)-Propionylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20064-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levocarnitine propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020064191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocarnitine propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15980 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levocarnitine propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOCARNITINE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HU2UI27HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPIONYL-L-CARNITINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

(-)-Propionylcarnitine: A Technical Guide to its Role in Modulating Mitochondrial Fatty Acid Oxidation

Abstract

This technical guide provides an in-depth examination of (-)-propionylcarnitine (PLC), a naturally occurring short-chain acylcarnitine, and its multifaceted role in cellular energy metabolism, with a particular focus on fatty acid oxidation. Synthesizing preclinical and clinical data, this document elucidates the biochemical mechanisms through which PLC influences mitochondrial function, not only as a shuttle for acyl groups but also as an anaplerotic substrate for the Krebs cycle. We present detailed, field-proven methodologies for investigating the effects of PLC on fatty acid oxidation, including protocols for the isolation of heart mitochondria and the assessment of mitochondrial respiration. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PLC's metabolic effects and its potential as a therapeutic agent in conditions characterized by mitochondrial dysfunction.

Introduction: The Carnitine Shuttle and the Energetic Imperative

Cellular energy production, primarily in the form of ATP, is fundamental to life. Mitochondria, the powerhouses of the cell, orchestrate this process through the catabolism of various substrates, with fatty acids being a major fuel source, particularly in tissues with high energy demands such as the heart and skeletal muscle. However, the inner mitochondrial membrane is impermeable to long-chain fatty acids. The carnitine shuttle system is the essential transport mechanism that overcomes this barrier, enabling the entry of fatty acids into the mitochondrial matrix for subsequent β-oxidation.[1][2]

This system relies on a series of enzymatic reactions involving L-carnitine and carnitine acyltransferases.[3] this compound (PLC) is a propionyl ester of L-carnitine that plays a significant role within this system.[4] It not only contributes to the cellular pool of L-carnitine but also introduces a three-carbon propionyl group into the mitochondrial matrix, which has profound implications for the efficiency of the Krebs cycle.[1] This guide will dissect the dual functions of PLC: its role in facilitating fatty acid transport and its unique anaplerotic effect that replenishes Krebs cycle intermediates.

The Biochemical Landscape of this compound

This compound is more than a simple derivative of L-carnitine; it is a key player in the intricate network of metabolic pathways. Its high affinity for carnitine acetyltransferase (CAT) allows for the ready exchange of its propionyl group with coenzyme A (CoA), forming propionyl-CoA and liberating free L-carnitine within the mitochondria.[3] This dynamic equilibrium is central to its metabolic effects.

Facilitating Fatty Acid Transport

Like other carnitine esters, PLC contributes to the total carnitine pool, which is essential for the transport of long-chain fatty acids into the mitochondria. By providing a readily available source of L-carnitine, PLC can enhance the capacity of the carnitine shuttle, particularly in states of carnitine deficiency or high metabolic demand.[5]

The Anaplerotic Role of Propionyl-CoA

The truly unique feature of PLC lies in the metabolic fate of its propionyl moiety. Once converted to propionyl-CoA, it enters a three-step enzymatic pathway to be converted into succinyl-CoA, an intermediate of the Krebs cycle.[3] This process, known as anaplerosis, replenishes the pool of Krebs cycle intermediates that can be depleted during periods of high energy demand or metabolic stress.[1]

The conversion of propionyl-CoA to succinyl-CoA proceeds as follows:

-

Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.

-

Epimerization: D-methylmalonyl-CoA is then converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.

-

Isomerization: Finally, the vitamin B12-dependent enzyme methylmalonyl-CoA mutase rearranges L-methylmalonyl-CoA to form succinyl-CoA.

By feeding into the Krebs cycle at the level of succinate, PLC can enhance the cycle's oxidative capacity, leading to increased production of reducing equivalents (NADH and FADH2) and, consequently, ATP.[1] This anaplerotic effect is particularly beneficial in ischemic conditions where the availability of other substrates may be limited.[1]

Diagram 1: The Carnitine Shuttle and the Entry of this compound

Caption: A generalized workflow for studying the effects of this compound on fatty acid oxidation.

Measuring Fatty Acid Oxidation using a Seahorse XF Analyzer

The Seahorse XF Analyzer allows for the real-time measurement of mitochondrial respiration through the determination of the oxygen consumption rate (OCR). This technique can be used to assess the capacity of isolated mitochondria or intact cells to oxidize fatty acids.

Rationale: This method provides a dynamic view of mitochondrial function and allows for the sequential addition of different substrates and inhibitors to dissect specific aspects of fatty acid oxidation. The use of specific inhibitors, such as etomoxir (an inhibitor of CPT1), is crucial for validating that the observed OCR is indeed due to fatty acid oxidation.

Step-by-Step Methodology:

-

Plate Preparation: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight. For isolated mitochondria, adhere them to the plate using a centrifugation step.

-

Assay Medium: Prepare a substrate-limited assay medium (e.g., DMEM without glucose, glutamine, or serum). Supplement the medium with L-carnitine (e.g., 0.5 mM) to ensure it is not a limiting factor for fatty acid transport.

-

Substrate Loading: Prepare a solution of a long-chain fatty acid (e.g., palmitate) conjugated to BSA. Add this substrate to the assay medium to initiate fatty acid oxidation.

-

Compound Plate Preparation: Prepare a utility plate with the compounds to be injected during the assay. This should include:

-

Port A: this compound at various concentrations.

-

Port B: An uncoupler such as FCCP to measure maximal respiration.

-

Port C: An inhibitor of fatty acid oxidation, such as etomoxir, to confirm that the measured OCR is due to fatty acid oxidation.

-

Port D: Inhibitors of the electron transport chain (e.g., rotenone and antimycin A) to measure non-mitochondrial respiration.

-

-

Seahorse XF Assay: Place the cell plate and the compound plate into the Seahorse XF Analyzer and run the assay. The instrument will measure the OCR before and after the injection of each compound.

-

Data Analysis: Normalize the OCR data to the number of cells or the amount of mitochondrial protein per well. Calculate the basal and maximal respiration rates in the presence and absence of PLC.

Measuring Fatty Acid Oxidation using Radiolabeled Substrates

This classic method provides a direct measure of the catabolism of a fatty acid substrate to its end products.

Rationale: By using a radiolabeled fatty acid such as [1-¹⁴C]-palmitate, the production of ¹⁴CO₂ can be measured as a direct indicator of the complete oxidation of the fatty acid through the Krebs cycle. Alternatively, the production of ¹⁴C-labeled acid-soluble metabolites can be measured as an indicator of β-oxidation.

Step-by-Step Methodology:

-

Reaction Setup: In a sealed reaction vessel, incubate isolated mitochondria or intact cells with a reaction buffer containing [1-¹⁴C]-palmitate conjugated to BSA.

-

Treatment: Add this compound at the desired concentrations to the experimental groups. Include a control group with a vehicle and a negative control group with an inhibitor of fatty acid oxidation (e.g., etomoxir).

-

Incubation: Incubate the reaction vessels at 37°C for a defined period (e.g., 30-60 minutes).

-

CO₂ Trapping: At the end of the incubation, add an acid (e.g., perchloric acid) to stop the reaction and release the dissolved CO₂. Trap the released ¹⁴CO₂ in a suitable absorbent (e.g., a filter paper soaked in a strong base) placed in a separate well within the sealed vessel.

-

Measurement: Quantify the radioactivity of the trapped ¹⁴CO₂ or the acid-soluble metabolites using a scintillation counter.

-

Data Analysis: Calculate the rate of fatty acid oxidation as nmol of palmitate oxidized per minute per mg of protein.

Quantitative Effects of this compound on Metabolism

The following tables summarize the quantitative effects of PLC on various metabolic parameters, as reported in the scientific literature.

Table 1: Effect of this compound on Mitochondrial Respiration and Palmitate Oxidation

| Parameter | Biological System | Condition | Treatment | Result | Reference |

| State 3 Respiration | Isolated heart mitochondria (diabetic rat) | Ischemia-reperfusion | 6 weeks oral PLC | Respiration with palmitoylcarnitine was improved. | [6] |

| Palmitate Oxidation | Isolated cardiac myocytes (rat) | Normoxia | 5 mM PLC | 49% stimulation of palmitate oxidation. | [7] |

| Palmitoyl-CoA & Palmitoylcarnitine Oxidation | Isolated heart mitochondria (rat) | Normoxia | PLC | >2.5-fold increase in oxidation of both substrates. | [7] |

Table 2: Anaplerotic and Systemic Effects of this compound

| Parameter | Biological System | Condition | Treatment | Result | Reference |

| Propionyl-CoA Levels | Isolated perfused heart (rat) | High propionate | 10 mM Propionate | ~101-fold increase in propionyl-CoA. | [8] |

| Methylmalonyl-CoA Levels | Isolated perfused heart (rat) | High propionate | 10 mM Propionate | 36-fold increase in methylmalonyl-CoA. | [8] |

| Peak Oxygen Consumption | Patients with congestive heart failure | Chronic administration | 1.5 g/day for 1 month | 45% increase in peak oxygen consumption. | [9] |

| Exercise Time | Patients with congestive heart failure | Chronic administration | 1.5 g/day for 1 month | 21% increase in exercise time. | [9] |

Conclusion and Future Directions

This compound is a metabolically active compound with a dual role in cellular energy production. It not only supports the transport of fatty acids into the mitochondria by contributing to the carnitine pool but also serves as a unique anaplerotic substrate that can replenish Krebs cycle intermediates. This latter property is particularly relevant in pathological conditions characterized by impaired mitochondrial function and energy deficit, such as ischemic heart disease.

The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the mechanisms of action of PLC and to explore its therapeutic potential. Future research should focus on elucidating the precise conditions under which the anaplerotic effects of PLC are most pronounced and on identifying the patient populations that are most likely to benefit from PLC supplementation. Furthermore, the application of metabolomics and flux analysis techniques will provide a more comprehensive understanding of the metabolic reprogramming induced by PLC.

References

-

Ferrari, R., Merli, E., Cicchitelli, G., Mele, D., Fucili, A., & Ceconi, C. (2004). Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review. Annals of the New York Academy of Sciences, 1033, 79-91. [Link]

-

Broderick, T. L., Paulson, D. J., & Gillis, M. (2004). Effects of propionyl-carnitine on mitochondrial respiration and post-ischaemic cardiac function in the ischaemic underperfused diabetic rat heart. Drugs in R&D, 5(4), 191-201. [Link]

-

Lopaschuk, G. D., & Barr, R. (1996). Propionyl l-Carnitine Improvement of Hypertrophied Heart Function Is Accompanied by an Increase in Carbohydrate Oxidation. Circulation Research, 78(5), 751-759. [Link]

-

Caring Sunshine. (n.d.). Relationship: Mitochondria and Propionyl-L-Carnitine. Retrieved from [Link]

-

Sayed-Ahmed, M. M., & Aldelemy, M. L. (2000). Propionyl-L-carnitine as Potential Protective Agent Against Adriamycin-Induced Impairment of Fatty Acid Beta-Oxidation in Isolated Heart Mitochondria. Pharmacological Research, 42(5), 485-491. [Link]

-

Anand, I., Chandrashekhan, Y., De Giuli, F., Maseri, A., & Ferrari, R. (1998). The propionyl-L-carnitine hypothesis: an alternative approach to treating heart failure. European Heart Journal, 19(suppl_O), O38-O43. [Link]

-

Reactome. (n.d.). Carnitine shuttle. Retrieved from [Link]

-

Gibb, A. A., Kautz, E. N., Young, M. E., & Hill, B. G. (2018). Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by L-carnitine. American Journal of Physiology-Endocrinology and Metabolism, 315(4), E572-E584. [Link]

-

JJ Medicine. (2018, August 24). Carnitine Shuttle | Purpose and Mechanism [Video]. YouTube. [Link]

-

Di Lisa, F., Barbato, R., Tassani, V., & Menabò, R. (1997). Contrasting Effects of Propionate and propionyl-L-carnitine on Energy-Linked Processes in Ischemic Hearts. Molecular and Cellular Biochemistry, 174(1-2), 259-265. [Link]

-

Broderick, T. L., Quinney, H. A., & Lopaschuk, G. D. (1995). Effects of propionyl-L-carnitine on isolated mitochondrial function in the reperfused diabetic rat heart. Canadian Journal of Physiology and Pharmacology, 73(11), 1666-1672. [Link]

-

Mancini, M., Rengo, F., Lingetti, M., Sorrentino, G. P., & Nolfe, G. (1992). Acute and chronic effects of propionyl-L-carnitine on the hemodynamics, exercise capacity, and hormones in patients with congestive heart failure. Cardiovascular Drugs and Therapy, 6(2), 159-165. [Link]

-

Drackley, J. K., & LaCount, D. W. (1994). Regulation of in vitro metabolism of palmitate by carnitine and propionate in liver from dairy cows. Journal of Dairy Science, 77(6), 1549-1558. [Link]

-

Tassani, V., Cattapan, F., Magnanimi, L., & Peschechera, A. (1994). Anaplerotic effect of propionyl carnitine in rat heart mitochondria. Biochemical and Biophysical Research Communications, 199(2), 949-953. [Link]

-

Liu, S., Wu, H., Zhang, Z., Chen, G., & Liu, H. (2009). Comparison of pharmacokinetics of L-carnitine, Acetyl-L-carnitine and Propionyl-Lcarnitine after single oral administration of L-carnitine in healthy volunteers. Clinical and Investigative Medicine, 32(1), E13-E19. [Link]

-

Sener, G., Sehirli, O., Yegen, B. C., Cetinel, S., Gedik, N., & Sakarcan, A. (2021). propionylcarnitine and free carnitine are new biomarkers in the follow-up period of mucopolysaccaridosis to screen oxidative stress. Marmara Pharmaceutical Journal, 25(4), 543-550. [Link]

-

Hülsmann, W. C. (1991). Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism. Cardiovascular Drugs and Therapy, 5(Suppl 1), 11-15. [Link]

-

Broderick, T. L., & Paulson, D. J. (2000). Propionyl-L-carnitine effects on postischemic recovery of heart function and substrate oxidation in the diabetic rat. Metabolism, 49(5), 665-671. [Link]

-

Thomsen, C., Ebbesen, P., & Grunnet, N. (2014). Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation. The Journal of Biological Chemistry, 289(1), 441-451. [Link]

-

Qu, Q., Zeng, F., Liu, X., Wang, Q. J., & Deng, F. (2016). Fatty acid oxidation and carnitine palmitoyltransferase I: emerging therapeutic targets in cancer. Cell Death & Disease, 7(5), e2226. [Link]

Sources

- 1. Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Propionyl-L-carnitine effects on postischemic recovery of heart function and substrate oxidation in the diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. caringsunshine.com [caringsunshine.com]

- 6. Effects of propionyl-L-carnitine on isolated mitochondrial function in the reperfused diabetic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Propionyl-L-carnitine as potential protective agent against adriamycin-induced impairment of fatty acid beta-oxidation in isolated heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oaanews.org [oaanews.org]

- 9. Acute and chronic effects of propionyl-L-carnitine on the hemodynamics, exercise capacity, and hormones in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Biosynthesis of (-)-Propionylcarnitine

Abstract

(-)-Propionylcarnitine (PLC), the propionyl ester of L-carnitine, is a naturally occurring molecule of significant therapeutic interest, particularly in the context of cardiovascular and metabolic disorders. Its dual role in energy metabolism—facilitating the transport of fatty acids and providing an anaplerotic substrate to the Krebs cycle—underpins its pharmacological utility. This technical guide provides a comprehensive overview of the core pathways related to this compound, detailing both its chemical synthesis for pharmaceutical production and its intricate biosynthesis within the cellular metabolic network. By elucidating the causality behind synthetic strategies and the logic of its biological formation, this document aims to equip researchers and drug development professionals with a foundational understanding of this vital biomolecule.

Introduction: The Significance of this compound

This compound, also known as propionyl-L-carnitine, is an endogenous short-chain acylcarnitine that plays a critical role in intermediary metabolism. It is a derivative of L-carnitine, an amino acid-like compound essential for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] The propionyl moiety of PLC provides a unique metabolic advantage. It can be converted to propionyl-CoA, which is then carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA.[2][3][4] This succinyl-CoA can enter the tricarboxylic acid (TCA) cycle, a process known as anaplerosis, thereby replenishing cycle intermediates and enhancing cellular energy production, particularly under ischemic conditions.[5][6] This mechanism is believed to be central to its therapeutic effects in conditions such as peripheral arterial disease and chronic heart failure.[6] Furthermore, PLC has been shown to possess free-radical scavenging properties, contributing to its protective effects against ischemia-reperfusion injury.[1][5]

Chemical Synthesis of this compound Hydrochloride

The chemical synthesis of this compound hydrochloride is crucial for producing the active pharmaceutical ingredient (API) with high purity and stereospecificity. The primary challenge lies in the selective propionylation of the hydroxyl group of L-carnitine without affecting the carboxyl group.

Rationale for Synthetic Strategy

Early synthetic methods involved the use of harsh solvents like trifluoroacetic acid to dissolve L-carnitine and facilitate the reaction with propionyl chloride.[7] However, this approach presented challenges related to cost, environmental impact, and operational safety.[7] More contemporary methods have focused on milder reaction conditions and more accessible solvents. A common and effective strategy involves the use of L-carnitine hydrochloride as the starting material. The hydrochloride salt protects the quaternary amine, and the reaction is carried out in the presence of an acid catalyst and a suitable solvent system.

Experimental Protocol: Propionylation of L-Carnitine

The following protocol is based on a method described in the patent literature, which offers a high-yield synthesis of this compound hydrochloride.[7]

Materials:

-

L-carnitine hydrochloride

-

p-Toluenesulfonic acid

-

Propionic acid

-

Propionyl chloride

-

Acetone

-

Diethyl ether

Step-by-Step Methodology:

-

Dissolution: In a suitable reaction vessel, dissolve 18 grams of L-carnitine hydrochloride and 5 grams of p-toluenesulfonic acid in 60 grams of propionic acid with stirring. The p-toluenesulfonic acid acts as a catalyst for the esterification reaction.

-

Acylation: Slowly add 5 grams of propionyl chloride dropwise to the reaction mixture. Propionyl chloride is the acylating agent that introduces the propionyl group.

-

Reaction: After the addition of propionyl chloride is complete, raise the temperature of the reaction mixture to 50°C and maintain it for 20 hours. This extended reaction time at a moderate temperature ensures a high conversion rate.

-

Work-up and Precipitation: Cool the reaction mixture to room temperature. Add 380 grams of acetone and stir for 2 hours. This step is to precipitate out any unreacted starting materials or byproducts.

-

Filtration and Crystallization: Filter the mixture. To the filtrate, add 510 grams of diethyl ether and stir until a white precipitate of this compound hydrochloride forms. Diethyl ether acts as an anti-solvent, causing the desired product to crystallize out of the solution.

-

Isolation and Drying: Place the mixture in a refrigerator to enhance crystallization. Filter the precipitate and dry it to obtain the final product. This process typically yields around 24.8 grams of this compound hydrochloride, corresponding to a yield of approximately 88.3%.[7]

Quality Control

The purity and identity of the synthesized this compound hydrochloride can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), as detailed in the patent literature.[7]

Chemoenzymatic Synthesis for Radiopharmaceutical Applications

For pharmacokinetic studies using Positron Emission Tomography (PET), radiolabeled [¹¹C]Propionyl-L-carnitine is required. Chemoenzymatic methods have been developed for this purpose, offering high radiochemical yields and purity.[8] A superior chemoenzymatic synthesis involves the preparation of [¹¹C]propionate from [¹¹C]carbon dioxide using a supported Grignard reagent, followed by enzymatic conversions catalyzed by S-acetyl-CoA synthetase and carnitine acetyltransferase.[8] This automated process can produce no-carrier-added (NCA) [¹¹C]PLC suitable for intravenous administration within 25 minutes.[8]

Biosynthesis of this compound

The biosynthesis of this compound is an enzymatic process that occurs within the cell, primarily in the mitochondria. It is intrinsically linked to the metabolism of fatty acids and certain amino acids.

The Central Role of Propionyl-CoA

The immediate precursor for the propionyl moiety of this compound is propionyl-coenzyme A (propionyl-CoA).[9] Propionyl-CoA is a three-carbon thioester that serves as a key intermediate in several metabolic pathways. The primary sources of propionyl-CoA in humans are:

-

β-Oxidation of Odd-Chain Fatty Acids: The final round of β-oxidation of fatty acids with an odd number of carbon atoms yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[3][10][11]

-

Catabolism of Amino Acids: The breakdown of the branched-chain amino acids valine and isoleucine, as well as methionine and threonine, generates propionyl-CoA.[2][10][12][13]

-

Catabolism of Cholesterol: The degradation of the side chain of cholesterol can also produce propionyl-CoA.[10][14]

The Enzymatic Conversion to this compound

The formation of this compound is catalyzed by the enzyme carnitine acetyltransferase (CrAT).[1][9][15] This enzyme, which is abundant in tissues with high metabolic activity such as the heart, facilitates the reversible transfer of the propionyl group from propionyl-CoA to the hydroxyl group of L-carnitine.[9][15]

The reaction is as follows:

Propionyl-CoA + L-Carnitine ⇌ this compound + Coenzyme A

This reaction is crucial for several reasons:

-

Buffering of the Acyl-CoA Pool: It helps to maintain the balance between free coenzyme A and acyl-CoAs in the mitochondria.[9] An accumulation of propionyl-CoA can be toxic and can sequester the available coenzyme A, inhibiting other vital metabolic processes.

-

Transport of Propionyl Groups: While propionyl-CoA itself cannot readily cross mitochondrial membranes, this compound can be transported out of the mitochondria into the cytoplasm and even out of the cell.[9] This allows for the redistribution of propionyl groups to other tissues or for their excretion.

Metabolic Fate of Propionyl-CoA

While some propionyl-CoA is converted to this compound, the majority is further metabolized within the mitochondria. This involves a three-step pathway that converts propionyl-CoA to succinyl-CoA, an intermediate of the TCA cycle:[3][4]

-

Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[4]

-

Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.[4]

-

Isomerization: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA.[4]

Data Presentation

Table 1: Comparison of this compound Hydrochloride Synthesis Methods

| Feature | Trifluoroacetic Acid Method[7] | p-Toluenesulfonic Acid Method[7] |

| Solvent | Trifluoroacetic acid | Propionic acid |

| Catalyst | Not explicitly mentioned (solvent acts as catalyst) | p-Toluenesulfonic acid |

| Temperature | 40-50°C | 50°C |

| Yield | Not specified | ~88.3% |

| Advantages | - | Milder conditions, higher yield |

| Disadvantages | High cost, hazardous, environmental concerns | Requires multiple solvents for work-up |

Visualizations

Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of this compound HCl.

Biosynthesis Pathway of this compound

Caption: Biosynthesis and metabolic fate of this compound.

Conclusion

This compound stands as a molecule of considerable scientific and clinical interest. A thorough understanding of its synthesis and biosynthesis is fundamental for its development as a therapeutic agent. The chemical synthesis of this compound has evolved towards safer and more efficient methods, enabling the large-scale production of this compound for clinical use. Concurrently, its biosynthesis highlights its integral role in cellular energy metabolism, providing a clear rationale for its pharmacological effects. The interplay between propionyl-CoA metabolism and the carnitine shuttle system underscores the elegance of metabolic regulation and offers further avenues for research into related metabolic disorders. This guide provides a foundational framework for professionals engaged in the study and application of this compound, from laboratory synthesis to its biological implications.

References

Sources

- 1. cephamls.com [cephamls.com]

- 2. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aocs.org [aocs.org]

- 4. Fatty Acids -- Additional Enzymes: Propionyl CoA [library.med.utah.edu]

- 5. Propionylcarnitine | C10H19NO4 | CID 107738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propionyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN1651402A - Propionyl-L-carnitine synthesis process and related substances and content detection methods - Google Patents [patents.google.com]

- 8. Automated chemoenzymatic synthesis of no-carrier-added [carbonyl-11C]propionyl L-carnitine for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 11. atlas.org [atlas.org]

- 12. Interorgan amino acid interchange in propionic acidemia: the missing key to understanding its physiopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

Targeting Mitochondrial Anaplerosis and Endothelial Dynamics: A Technical Deep Dive into (-)-Propionylcarnitine

Executive Summary & Chemical Identity

(-)-Propionylcarnitine (also known as Propionyl-L-carnitine or PLC) is a naturally occurring short-chain acylcarnitine. Unlike its parent molecule L-carnitine, which primarily facilitates long-chain fatty acid transport, PLC serves a dual pharmacological role: it is a mitochondrial anaplerotic agent and a vascular rheological modulator .

For drug development professionals, PLC represents a targeted intervention for ischemic tissues where the Tricarboxylic Acid (TCA) cycle is stalled due to intermediate depletion (cataplerosis).

-

IUPAC Name: (3-carboxy-2-hydroxypropyl)-trimethylazanium propanoate

-

Stereochemistry: The physiological activity resides exclusively in the L-isomer ((-)-form). The D-isomer is biologically inactive and potentially competitive/toxic; therefore, enantiomeric purity is a critical quality attribute (CQA) in synthesis.

-

Key Transporter: Organic Cation Transporter 2 (OCTN2) mediates cellular uptake.

Pharmacodynamics: The Dual-Action Mechanism

PLC operates via two distinct but synergistic pathways: Mitochondrial Anaplerosis and Endothelial Nitric Oxide (NO) Restoration .

Mechanism A: Mitochondrial Anaplerosis

In ischemic conditions (e.g., Peripheral Arterial Disease, Heart Failure), cells rely on anaerobic glycolysis, leading to lactate accumulation and a depletion of TCA cycle intermediates (cataplerosis).[1] Acetyl-CoA cannot enter the cycle efficiently if oxaloacetate levels are low.

PLC bypasses the rate-limiting step of long-chain fatty acid transport (CPT1). Inside the mitochondria, it is hydrolyzed by Carnitine Acetyltransferase (CrAT) to release free L-carnitine and Propionyl-CoA. Propionyl-CoA is carboxylated to Methylmalonyl-CoA and subsequently isomerized to Succinyl-CoA , a direct TCA cycle intermediate. This "back-filling" of the cycle allows oxidative phosphorylation to resume efficiently once oxygen is restored (reperfusion).

Mechanism B: Endothelial Dynamics & NO Bioavailability

PLC improves endothelial function not by direct receptor agonism, but by modulating the redox environment.

-

Superoxide Scavenging: PLC reduces the burden of reactive oxygen species (ROS), specifically superoxide anions (

). Superoxide normally reacts with NO to form peroxynitrite ( -

eNOS Upregulation: Chronic exposure has been shown to upregulate endothelial Nitric Oxide Synthase (eNOS) protein expression.

Visualizing the Pathway

The following diagram illustrates the intracellular flux of PLC, highlighting its conversion to Succinyl-CoA and its role in NO signaling.

Figure 1: Dual mechanism of this compound showing mitochondrial anaplerosis (red zone) and endothelial NO protection (blue zone).

Pharmacokinetics (ADME)

Understanding the PK profile is essential for designing dosing regimens, particularly due to the saturable nature of carnitine renal handling.

| Parameter | Profile Characteristics | Clinical Implication |

| Absorption | Oral dosing requires higher loads (1-2g) to achieve therapeutic plasma levels. | |

| Metabolism | Rapidly hydrolyzed by plasma and tissue esterases into L-Carnitine and Propionic Acid . | Efficacy is driven by both the intact molecule (transport) and the propionyl moiety (anaplerosis). |

| Distribution | Distributes rapidly into skeletal and cardiac muscle (primary sites of action). | |

| Excretion | Renal.[2] Involves saturable tubular reabsorption .[2] | At high doses, reabsorption saturates, and clearance approaches GFR.[2] |

| Half-life | Short ( | Requires b.i.d. or t.i.d. dosing to maintain metabolic flux. |

Clinical Efficacy: Peripheral Arterial Disease (PAD)[3]

The primary indication for PLC is Intermittent Claudication associated with PAD (Fontaine Stage II). The following table summarizes key efficacy data synthesized from meta-analyses.

| Outcome Measure | Effect Size (vs. Placebo) | Statistical Significance | Clinical Context |

| Peak Walking Distance (PWD) | +30 to 50 meters (Net) | Represents a ~25-30% improvement in functional capacity.[3] | |

| Initial Claudication Distance (ICD) | +20 to 30 meters (Net) | Time to onset of pain is delayed, improving quality of life. | |

| Ankle-Brachial Index (ABI) | Minimal / No Change | NS | Efficacy is metabolic , not hemodynamic (does not unclog arteries). |

Experimental Protocols

As a scientist validating PLC effects, you must use assays that specifically detect acyl-group transfer or metabolic flux , rather than generic cell viability.

Protocol A: Carnitine Acetyltransferase (CrAT) Activity Assay

Objective: To verify the enzymatic conversion of PLC to Coenzyme A derivatives in tissue homogenates (e.g., cardiac muscle). Principle: Spectrophotometric detection of free Coenzyme A (CoA-SH) released from Acetyl-CoA (or Propionyl-CoA) using DTNB (Ellman's Reagent).

Materials:

-

Tissue Homogenate (Heart/Skeletal Muscle)

-

Substrate: Propionyl-CoA (or Acetyl-CoA for control)

-

Co-substrate: L-Carnitine[4]

-

Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Buffer: Tris-HCl (pH 7.8)[5]

Workflow:

-

Preparation: Solubilize tissue in lysis buffer. Centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant.

-

Baseline: In a cuvette, mix 900 µL Buffer + 50 µL DTNB (0.5 mM) + 20 µL Propionyl-CoA (0.5 mM).

-

Equilibration: Add 10 µL tissue sample. Monitor absorbance at 412 nm for 2 minutes to establish background deacylase activity.

-

Reaction Start: Add 20 µL L-Carnitine (5 mM).

-

Measurement: Monitor the increase in absorbance at 412 nm for 5–10 minutes. The reaction between released CoA-SH and DTNB yields the yellow TNB anion.

-

Calculation: Calculate specific activity using the extinction coefficient of TNB (

).

Protocol B: Endothelial Relaxation (Organ Bath)

Objective: To assess the NO-dependent vasorelaxant properties of PLC.

Workflow:

-

Isolation: Dissect thoracic aorta from rats (e.g., Spontaneously Hypertensive Rats - SHR).[4] Clean connective tissue. Cut into 3-mm rings.

-

Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution (37°C, oxygenated with 95%

/5% -

Pre-contraction: Induce contraction with Phenylephrine (

M) until a stable plateau is reached. -

Treatment:

-

Group A: Vehicle

-

Group B: this compound (

M) -

Group C: PLC + L-NAME (NOS inhibitor) - Critical control to prove NO dependence.

-

-

Challenge: Add cumulative doses of Acetylcholine (ACh) or Carbachol (

to -

Data Analysis: Plot % Relaxation vs. Log[Agonist]. PLC treatment should shift the curve to the left (increased sensitivity) compared to vehicle, and this effect should be abolished by L-NAME.

References

-

Wiseman, L. R., & Brogden, R. N. (1998). Propionyl-L-carnitine.[2][6][3][7][8][9][10][11][12][13] Drugs & Aging. Link

-

Brevetti, G., et al. (1995).[2] Propionyl-L-carnitine in intermittent claudication: double-blind, placebo-controlled, dose titration, multicenter study. Journal of the American College of Cardiology.[2] Link

-

Pace, S., et al. (2000).[2] Pharmacokinetics of propionyl-L-carnitine in humans: evidence for saturable tubular reabsorption.[2] British Journal of Clinical Pharmacology. Link

-

Mingorance, C., et al. (2011). L-carnitine and propionyl-L-carnitine improve endothelial dysfunction in spontaneously hypertensive rats: different participation of NO and COX-products.[7] Journal of Hypertension. Link

-

Tassani, V., et al. (1994).[14] Anaplerotic effect of propionyl carnitine in rat heart mitochondria. Biochemical and Biophysical Research Communications. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Propionyl-L-carnitine for intermittent claudication | Cochrane [cochrane.org]

- 4. l-carnitine and its propionate: improvement of endothelial function in SHR through superoxide dismutase-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscle-specific Deletion of Carnitine Acetyltransferase Compromises Glucose Tolerance and Metabolic Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propionyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-carnitine and propionyl-L-carnitine improve endothelial dysfunction in spontaneously hypertensive rats: different participation of NO and COX-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. utppublishing.com [utppublishing.com]

- 9. Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of propionyl-L-carnitine in humans: evidence for saturable tubular reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anaplerotic effect of propionyl carnitine in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Abstract

Propionic acidemia (PA) is a rare, autosomal recessive metabolic disorder characterized by the deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC).[1][2][3] This enzymatic block leads to the accumulation of propionyl-CoA and its derivatives, resulting in life-threatening metabolic decompensation and multi-organ damage.[4] (-)-Propionylcarnitine, an ester of L-carnitine and propionic acid, plays a dual role in this disease. It is a primary diagnostic biomarker identified in newborn screening and a key component of a therapeutic strategy aimed at mitigating the toxicity of propionyl-CoA. This technical guide provides an in-depth analysis of the biochemical rationale, mechanism of action, analytical methodologies, and therapeutic implications of this compound for researchers, clinicians, and drug development professionals in the field of inborn errors of metabolism.

The Biochemical Conundrum of Propionic Acidemia

Propionic acidemia is caused by mutations in the PCCA or PCCB genes, which encode the alpha and beta subunits of the propionyl-CoA carboxylase enzyme, respectively.[5] PCC is a critical enzyme that catalyzes the biotin-dependent carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[6][7][8] Propionyl-CoA is an intermediate in the catabolism of several essential amino acids (valine, isoleucine, threonine, methionine), odd-chain fatty acids, and cholesterol.[3][7]

In a healthy individual, D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA and subsequently to succinyl-CoA, which enters the Krebs cycle (tricarboxylic acid cycle) for energy production.[6][7] The deficiency of PCC in PA disrupts this pathway, leading to a massive intramitochondrial accumulation of propionyl-CoA.[3][9] This buildup has several deleterious downstream effects:

-

Sequestration of Coenzyme A (CoA): The accumulation of propionyl-CoA "traps" the available free CoA pool (CoA-SH), increasing the acyl-CoA to free CoA ratio.[10][11] This sequestration limits the availability of CoA for other essential mitochondrial processes, including the beta-oxidation of fatty acids and the pyruvate dehydrogenase complex, thereby crippling cellular energy metabolism.[10][12]

-

Metabolic Toxicity: Propionyl-CoA and its metabolites are directly toxic.[4][13] They can inhibit key enzymes in the Krebs cycle and the urea cycle, leading to hyperammonemia and metabolic acidosis.[4][14][15]

-

Secondary Carnitine Deficiency: The body's natural defense mechanism against acyl-CoA accumulation involves the carnitine buffer system.[14][15] Carnitine acyltransferases catalyze the transfer of the propionyl group from CoA to L-carnitine, forming this compound.[9][16] This compound is then transported out of the mitochondria and excreted in the urine.[17][18] While this process detoxifies propionyl-CoA, the continuous and excessive excretion of propionylcarnitine leads to a depletion of the body's free L-carnitine stores, resulting in a secondary carnitine deficiency.[12][17]

Mechanism of Action: The Dual Role of this compound

The administration of supplemental L-carnitine is a cornerstone of management for propionic acidemia. Its therapeutic effect is directly linked to the formation and excretion of this compound.

2.1. Detoxification via Acyl Group Sequestration

The primary therapeutic mechanism is the detoxification of excess propionyl-CoA.[10] Mitochondrial carnitine acyltransferases, such as carnitine acetyltransferase (CrAT), exhibit broad substrate specificity and can efficiently use propionyl-CoA.[9][16] CrAT catalyzes the reversible reaction:

Propionyl-CoA + L-Carnitine ⇌ this compound + CoA-SH

This reaction serves two critical purposes:

-

Removal of Toxic Propionyl Groups: It converts the toxic, membrane-impermeable propionyl-CoA into the water-soluble, less toxic this compound.[9][10][18]

-

Restoration of Free CoA: It liberates free Coenzyme A (CoA-SH), replenishing the mitochondrial pool and allowing other vital metabolic pathways to resume function.[10][11]

The resulting this compound is then transported out of the mitochondria and the cell, and is readily excreted by the kidneys into the urine.[9][17] This provides an effective "sink" for the removal of toxic propionyl groups from the body.[9][19][20]

2.2. A Critical Diagnostic Biomarker

The formation of this compound is not only a therapeutic pathway but also the basis for diagnosis. Expanded newborn screening programs worldwide use tandem mass spectrometry (MS/MS) to analyze the acylcarnitine profile in dried blood spots.[6] In propionic acidemia, a significantly elevated level of propionylcarnitine (commonly abbreviated as C3) is the primary diagnostic marker.[1][6] The ratio of propionylcarnitine to other acylcarnitines, such as acetylcarnitine (C2), is also used to increase diagnostic specificity.[6]

Analytical Methodologies for Quantification

Accurate quantification of this compound and other acylcarnitines is paramount for diagnosis, monitoring treatment efficacy, and conducting clinical research. The gold standard for this analysis is mass spectrometry.

3.1. Tandem Mass Spectrometry (MS/MS)

Flow injection tandem mass spectrometry (MS/MS) is the workhorse of newborn screening and clinical metabolic labs.[16][21] The method is high-throughput and sensitive.

-

Principle: Biological samples (e.g., dried blood spots, plasma) are extracted and the acylcarnitines are often derivatized (e.g., butylation or methylation) to improve ionization efficiency and fragmentation patterns.[22][23] The derivatized sample is introduced into the mass spectrometer. A precursor ion scan is typically used, where the first mass spectrometer (Q1) is scanned over a mass range, and the second mass spectrometer (Q3) is fixed to detect a common fragment ion characteristic of all acylcarnitines (e.g., m/z 85 for butylated esters or m/z 99 for methylated esters).[22][23]

-

Quantification: Quantification is achieved by the stable isotope dilution method.[23] A known amount of a stable isotope-labeled internal standard (e.g., d3-propionylcarnitine) is added to each sample at the beginning of the extraction process. The concentration of the endogenous analyte is calculated from the response ratio of the analyte to its corresponding labeled internal standard.[23]

3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While direct infusion MS/MS is excellent for screening, it cannot separate isomers (e.g., propionylcarnitine and methylmalonylcarnitine are isomeric).[22] LC-MS/MS provides the necessary chromatographic separation prior to mass analysis, offering higher specificity and accuracy, which is crucial for confirmatory testing and research applications.[16][24][25]

Experimental Protocol: Quantification of this compound in Plasma via LC-MS/MS

This protocol is a representative workflow for targeted quantification.

-

Sample Preparation:

-

Pipette 20 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of an internal standard solution (containing known concentrations of d3-acetylcarnitine, d3-propionylcarnitine, etc., in methanol). This solution serves to precipitate proteins and add the internal standards.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

-

Derivatization (Butylation):

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitute the dried extract in 50 µL of 3N butanolic-HCl.

-

Seal the tube and incubate at 65°C for 20 minutes. This step converts the carboxyl group of the acylcarnitines into butyl esters.

-

Evaporate the butanolic-HCl to dryness under nitrogen.

-

Reconstitute the final sample in 100 µL of the initial mobile phase (e.g., 80% acetonitrile with 0.1% formic acid) for injection.

-

-

LC-MS/MS Analysis:

-

LC System: UPLC/HPLC system with a C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate short-chain acylcarnitines (e.g., 5-minute gradient from 20% B to 95% B).

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for butylated propionylcarnitine and its internal standard (e.g., m/z 260.2 → 85.1 for C3; m/z 263.2 → 85.1 for d3-C3).

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and its corresponding internal standard.

-

Calculate the peak area ratio.

-

Determine the concentration of the analyte using a calibration curve constructed from standards of known concentrations processed in the same manner.

-

Sources

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. youtube.com [youtube.com]

- 3. Propionic acidemia - Wikipedia [en.wikipedia.org]

- 4. Pathophysiological mechanisms of complications associated with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic perturbations mediated by propionyl-CoA accumulation in organs of mouse model of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]

- 8. Propionic Acidemia - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 9. L-carnitine enhances excretion of propionyl coenzyme A as propionylcarnitine in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic response to carnitine in methylmalonic aciduria. An effective strategy for elimination of propionyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation [mdpi.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 14. Carnitine deficiency, organic acidemias, and Reye's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. neurology.org [neurology.org]

- 16. researchgate.net [researchgate.net]

- 17. Propionylcarnitine excretion in propionic and methylmalonic acidurias: a cause of carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carnitine therapy and metabolism in the disorders of propionyl-CoA metabolism studied using 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Scholars@Duke publication: Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. [scholars.duke.edu]

- 24. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]

- 25. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes & Protocols: A Multi-Tiered Experimental Framework for Investigating the Effects of (-)-Propionylcarnitine on Endothelial Function

Introduction: The Endothelium as a Therapeutic Target

The vascular endothelium, a delicate monolayer of cells lining the interior of all blood vessels, is a critical regulator of cardiovascular homeostasis. Its dysfunction is a primary pathological event in the initiation and progression of numerous cardiovascular diseases, including atherosclerosis, hypertension, and diabetic vasculopathy.[1][2] Endothelial dysfunction is characterized by a shift in endothelial actions towards reduced vasodilation, a pro-inflammatory state, and increased oxidative stress.[1][2] A key feature of this pathological state is the diminished bioavailability of nitric oxide (NO), a potent vasodilator and anti-inflammatory molecule produced by endothelial nitric oxide synthase (eNOS).

(-)-Propionylcarnitine (PLC), a naturally occurring short-chain ester of L-carnitine, has emerged as a compound of significant interest for its potential to restore endothelial health.[3][4] Mechanistic studies have revealed that PLC's beneficial effects are multifaceted, primarily involving the enhancement of NO production, mitigation of oxidative stress, and suppression of vascular inflammation.[3][5][6][7]

This document provides a comprehensive, multi-tiered experimental guide for researchers, scientists, and drug development professionals seeking to rigorously evaluate the effects of PLC on endothelial function. The proposed workflow progresses logically from foundational mechanistic studies in vitro to functional validation in ex vivo and in vivo models.

Guiding Rationale: The Mechanism of this compound

Understanding the molecular targets of PLC is paramount to designing robust experiments. Current evidence points to several key pathways that PLC modulates to improve endothelial function.

-

Enhancement of Nitric Oxide (NO) Bioavailability: PLC stimulates the phosphorylation and activation of eNOS, the enzyme responsible for producing NO. This activation is mediated through an AMPK/Src-dependent signaling cascade that leads to the activation of PI3 kinase and Akt.[3]

-

Reduction of Oxidative Stress: A hallmark of endothelial dysfunction is the overproduction of reactive oxygen species (ROS), which scavenge NO and promote a pro-inflammatory environment. PLC has been shown to reduce ROS by downregulating the expression and activity of NADPH Oxidase 4 (Nox4), a major source of superoxide in endothelial cells.[5][6][7]

-

Anti-Inflammatory Action: PLC mitigates the inflammatory response in endothelial cells by reducing the expression of key cellular adhesion molecules (CAMs) such as Intercellular Adhesion Molecule-1 (ICAM-1), thereby decreasing the adhesion of leukocytes to the vessel wall.[5][7]

-

Mitochondrial Support: PLC plays a role in cellular energy metabolism, and its ability to improve mitochondrial β-oxidation may help protect endothelial cells from dysfunction induced by metabolic or oxidative stress.[1][6]

The following experimental protocols are designed to interrogate each of these mechanisms systematically.

Caption: Proposed signaling pathway for this compound in endothelial cells.

A Multi-Tiered Experimental Workflow

A robust investigation into a compound's vascular effects requires a tiered approach, moving from controlled cellular systems to complex physiological environments. This ensures that mechanistic insights are functionally relevant.

Caption: A logical workflow for evaluating PLC's effects on endothelial function.

Tier 1: In Vitro Studies – Dissecting Molecular Mechanisms

Objective: To elucidate the direct cellular and molecular effects of PLC on endothelial cells under basal and stimulated pro-inflammatory/pro-oxidative conditions.

Primary Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs). These are well-established and commercially available models for studying endothelial biology.[3]

Model of Dysfunction: To mimic a diseased state, endothelial dysfunction can be induced by treating cells with inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or with bacterial Lipopolysaccharide (LPS).[8][9][10] Both are potent inducers of oxidative stress and adhesion molecule expression.[10][11]

Protocol 1.1: Assessment of Nitric Oxide (NO) Production

-

Causality: This protocol directly tests the hypothesis that PLC enhances the primary vasodilatory output of endothelial cells.

-

Methodology: The Griess Assay is a straightforward and widely used colorimetric method to measure nitrite (NO₂⁻), a stable and water-soluble breakdown product of NO, in the cell culture supernatant.[12][13][14]

| Experimental Groups | Description |

| Vehicle Control | Cells treated with vehicle (e.g., sterile water or PBS). Establishes baseline NO production. |

| TNF-α (10 ng/mL) | Induces endothelial dysfunction, often suppressing eNOS-derived NO.[10] |

| TNF-α + PLC | Tests the ability of PLC to rescue NO production in a diseased state. (Dose-response: 10 µM - 1 mM) |

| PLC Alone | Determines the effect of PLC on basal NO production. |

| Negative Control | Any group + L-NAME (100 µM). N(G)-Nitro-L-arginine methyl ester is a potent inhibitor of NOS enzymes.[4] A lack of signal in this group confirms it originates from NOS. |

Step-by-Step Protocol:

-

Seed HUVECs in a 24-well plate and grow to ~90% confluency.

-

Wash cells with PBS and replace the growth medium with a low-serum, phenol red-free medium.

-

Pre-incubate cells with desired concentrations of PLC or vehicle for 1-2 hours. For the L-NAME group, add it 30 minutes prior to PLC.

-

Add TNF-α (or vehicle) to the appropriate wells and incubate for the desired period (e.g., 6-24 hours).

-

After incubation, carefully collect 50 µL of the culture supernatant from each well.

-

In a separate 96-well plate, add 50 µL of Griess Reagent I (sulfanilamide solution) to each sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve prepared in the same medium.

Protocol 1.2: Interrogation of the eNOS Activation Pathway via Western Blot

-

Causality: This assay validates the upstream signaling mechanism proposed for PLC, specifically its ability to induce activating phosphorylation of Akt and eNOS.[3]

-

Methodology: Western blotting allows for the semi-quantitative analysis of specific proteins and their post-translational modifications (e.g., phosphorylation).

Step-by-Step Protocol:

-

Culture and treat HUVECs in 6-well plates as described in Protocol 1.1. A shorter incubation time (e.g., 15-60 minutes) is often optimal for observing phosphorylation events.

-

After treatment, place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS.

-

Lyse the cells directly in the well using 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against:

-

Phospho-eNOS (Ser1177)

-

Total eNOS

-

Phospho-Akt (Ser473)

-

Total Akt

-

β-Actin (as a loading control)

-

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Data Analysis: Quantify band intensity using software like ImageJ. Express phosphorylated protein levels as a ratio to the corresponding total protein level to account for any changes in protein expression.

Protocol 1.3: Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Causality: This experiment directly tests PLC's antioxidant capacity by measuring its ability to reduce superoxide production, a key component of oxidative stress in the vasculature.[5][6]

-

Methodology: Dihydroethidium (DHE) is a cell-permeable fluorescent probe that, upon oxidation by superoxide, intercalates with DNA and emits red fluorescence.

Step-by-Step Protocol:

-

Seed and treat HUVECs on glass-bottom dishes or 96-well black-walled plates.

-

After the treatment period (e.g., 6 hours with TNF-α +/- PLC), remove the medium and wash the cells gently with warm HBSS.

-

Incubate the cells with 5 µM DHE in HBSS for 30 minutes at 37°C, protected from light.

-

Wash the cells three times with warm HBSS to remove excess probe.

-

Immediately image the cells using a fluorescence microscope (Excitation: ~518 nm, Emission: ~605 nm) or measure the fluorescence intensity in a plate reader.

-

Trustworthiness: Include a positive control group treated with a known ROS inducer like Angiotensin II (1 µM). To confirm the source of ROS, a parallel experiment can be run with a Nox inhibitor.

Protocol 1.4: Assessment of Endothelial Inflammation

-

Causality: Endothelial activation is defined by the expression of adhesion molecules that recruit leukocytes. This functional assay determines if PLC can prevent this critical inflammatory step.

-

Methodology: A monocyte-endothelial cell adhesion assay directly measures the functional consequence of ICAM-1 and VCAM-1 expression.[2][15]

Step-by-Step Protocol:

-

Seed HUVECs in a 24-well plate and grow to a confluent monolayer.

-

Treat the HUVEC monolayer with TNF-α (10 ng/mL) with or without PLC for 6 hours to induce adhesion molecule expression.

-

During the last hour of treatment, label a suspension of THP-1 monocytes (a human monocytic cell line) with a fluorescent dye like Calcein-AM (2 µM) for 30 minutes.

-

Wash the HUVEC monolayer gently with a warm medium to remove treatment agents.

-

Add 2x10⁵ labeled THP-1 cells to each well containing the HUVEC monolayer.

-

Co-incubate for 30-60 minutes at 37°C to allow for adhesion.

-

Gently wash the wells 3-4 times with warm medium to remove non-adherent THP-1 cells. The washing step is critical and must be consistent across all wells.

-

Quantify the remaining adherent cells by either lysing the cells and measuring fluorescence in a plate reader or by capturing images with a fluorescence microscope and counting the cells.

-

Self-Validation: Confirm the upregulation of ICAM-1 and VCAM-1 in response to TNF-α via Western Blot or qPCR in parallel experiments.[11][16]

Tier 2: Ex Vivo Studies – Assessing Functional Vasoreactivity

Objective: To determine if the molecular effects of PLC observed in vitro translate into a functional improvement in endothelium-dependent vasodilation in intact arterial segments.

Model: Thoracic aortic rings or mesenteric resistance arteries isolated from rats or mice.

Protocol 2.1: Wire Myography

-

Causality: This is the gold-standard assay for directly measuring a blood vessel's ability to relax in response to endothelial stimuli.[17][18] It allows for the differentiation between endothelium-dependent and -independent effects.

-

Methodology: Small segments of an artery are mounted between two wires in an organ bath filled with physiological salt solution (PSS). One wire is attached to a force transducer, which measures changes in isometric tension (contraction and relaxation).[17][19]

| Experimental Conditions | Description |

| Control Vessels | Vessels from healthy animals, incubated with vehicle. |

| PLC-Incubated Vessels | Healthy vessels incubated with PLC (e.g., 1 mM) for 30-60 minutes prior to testing. |

| Dysfunctional Vessels | Vessels from a disease model (e.g., L-NAME treated rat, see Tier 3) to test PLC's restorative effects. |

| Endothelium-Denuded | A critical control where the endothelium is mechanically removed. Lack of response to Acetylcholine confirms successful denudation. |

Step-by-Step Protocol:

-

Humanely euthanize the animal and carefully dissect the thoracic aorta or mesenteric arcade in cold PSS.[19]

-

Clean the vessel of adhering fat and connective tissue and cut it into 2 mm rings.

-

Mount each ring on the wires of a multi-myograph system chamber filled with PSS, gassed with 95% O₂ / 5% CO₂, and maintained at 37°C.[19]

-

Allow the vessels to equilibrate for at least 30 minutes.[17]

-

Perform a normalization procedure to determine the optimal resting tension for the vessel, which sets it to a point on its length-tension curve that allows for maximal force generation.

-

Perform a "wake-up" protocol by stimulating the vessels two or three times with a high-potassium PSS (KPSS) to ensure viability and contractile capacity.[20]

-

Wash the vessels and allow them to return to baseline tension.

-

Pre-constrict the vessels to ~80% of their maximal response to KPSS using a vasoconstrictor like Phenylephrine (PE, an α₁-adrenergic agonist).

-

Once a stable contraction plateau is reached, perform a cumulative concentration-response curve to the endothelium-dependent vasodilator Acetylcholine (ACh, 1 nM to 10 µM).

-

After the ACh curve, wash the vessels thoroughly.

-

To test the health of the vascular smooth muscle, perform a cumulative concentration-response curve to the endothelium-independent NO donor, Sodium Nitroprusside (SNP, 1 nM to 10 µM).

-

Data Analysis: Express relaxation as a percentage reversal of the pre-constriction induced by PE. Compare the dose-response curves between control and PLC-treated groups.

Tier 3: In Vivo Studies – Validating Therapeutic Efficacy

Objective: To assess whether PLC administration can prevent or reverse endothelial dysfunction in a living animal model that recapitulates aspects of human cardiovascular disease.

Model of Dysfunction: The L-NAME-induced hypertension model. Chronic administration of the NOS inhibitor L-NAME in the drinking water of rats or mice leads to sustained hypertension, reduced NO bioavailability, increased oxidative stress, and vascular inflammation, closely mimicking key aspects of human endothelial dysfunction.[21][22]

Protocol 3.1: Non-Invasive Assessment of Endothelial Function via Flow-Mediated Dilation (FMD)

-

Causality: FMD is a clinically relevant measure of integrated, NO-dependent endothelial function.[23] An improvement in FMD in PLC-treated animals would provide strong evidence of therapeutic benefit.

-

Methodology: High-frequency ultrasound is used to measure the diameter of a peripheral artery (e.g., femoral or brachial) before and after a temporary occlusion, which induces a reactive hyperemia that stimulates endothelial NO release and subsequent vasodilation.[23]

| Animal Groups (n=8-10 per group) | Treatment |

| Control | Normal drinking water. |

| L-NAME | L-NAME (e.g., 0.5 mg/mL) in drinking water for 4-8 weeks.[21] |

| L-NAME + PLC (Preventative) | L-NAME and PLC co-administered from day 1. |

| L-NAME + PLC (Reversal) | L-NAME administered for 4 weeks, followed by co-administration with PLC for the final 4 weeks. |

Step-by-Step Protocol:

-

Treat animals according to the experimental groups. Monitor animal weight and water intake regularly.

-

Measure systolic blood pressure weekly using a non-invasive tail-cuff system.

-

At the end of the treatment period, anesthetize the animal (e.g., with isoflurane).

-

Place the animal on a heated platform to maintain body temperature. Shave the hair over the femoral artery.

-

Using a high-resolution ultrasound system with a vascular probe, obtain a clear longitudinal image of the femoral artery.

-

Record a baseline video loop and measure the end-diastolic artery diameter for 30 seconds.

-

Place a small vessel occluder or clamp distal to the measurement site to completely stop blood flow. Maintain occlusion for 5 minutes.

-

Rapidly release the occluder to induce reactive hyperemia.

-

Immediately begin recording video loops of the artery for the next 3-5 minutes, capturing the maximal dilation.

-

Data Analysis: Measure the artery diameter frame-by-frame after cuff release to identify the peak diameter. Calculate FMD as: [(Peak Diameter - Baseline Diameter) / Baseline Diameter] * 100.

References

-

Sayed, K., & El-Shafey, M. (2021). Propionyl-L-carnitine improves postischemic blood flow recovery and arteriogenetic revascularization and reduces endothelial NADPH-oxidase 4-mediated superoxide production. PubMed. [Link]

-

Lanza, G. A., & Crea, F. (2010). Propionyl-L-Carnitine Enhances Wound Healing and Counteracts Microvascular Endothelial Cell Dysfunction. PLOS One. [Link]

-

Bloomer, R. J. (2010). Propionyl-l-Carnitine Improves Postischemic Blood Flow Recovery and Arteriogenetic Revascularization and Reduces Endothelial NADPH-Oxidase 4–Mediated Superoxide Production. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

-

Ming, X. F., et al. (2012). Propionyl-l-carnitine induces eNOS activation and nitric oxide synthesis in endothelial cells via PI3 and Akt kinases. PubMed. [Link]

-

Scicchitano, P., et al. (2015). Propionyl-L-Carnitine Enhances Wound Healing and Counteracts Microvascular Endothelial Cell Dysfunction. PubMed. [Link]

-

Reactome. eNOS activation. Reactome Pathway Browser. [Link]

-

van Buul, J. D., et al. (2005). ICAM-1 and VCAM-1 localization in TNFα-stimulated endothelial cells. ResearchGate. [Link]

-

Hiatt, W. R. (2007). Effect of propionylcarnitine on changes in endothelial function and plasma levels of adhesion molecules induced by acute exercise in patients with intermittent claudication. PubMed. [Link]

-

Various Authors. (2015). Propionyl-L-Carnitine Enhances Wound Healing and Counteracts Microvascular Endothelial Cell Dysfunction. ResearchGate. [Link]

-

van Buul, J. D., et al. (2007). ICAM-1 Clustering on Endothelial Cells Recruits VCAM-1. PMC - NIH. [Link]

-

de Sotomayor, M. A., et al. (2007). L-carnitine and propionyl-L-carnitine improve endothelial dysfunction in spontaneously hypertensive rats: different participation of NO and COX-products. PubMed. [Link]

-

Feelisch, M., et al. (1997). Nitric oxide production by endothelial cells: comparison of three methods of quantification. PubMed. [Link]

-

Pelleg, A., et al. (2000). Propionyl-L-carnitine dilates human subcutaneous arteries through an endothelium-dependent mechanism. PubMed. [Link]

-

Van der Veken, B., et al. (2020). Aortic Stiffness in L-NAME Treated C57Bl/6 Mice Displays a Shift From Early Endothelial Dysfunction to Late-Term Vascular Smooth Muscle Cell Dysfunction. Frontiers in Physiology. [Link]

-

Bhattacharyya, A., et al. (2003). Bacterial Lipopolysaccharide and Tumor Necrosis Factor Alpha Synergistically Increase Expression of Human Endothelial Adhesion Molecules through Activation of NF-κB and p38 Mitogen-Activated Protein Kinase Signaling Pathways. PMC - NIH. [Link]

-

REPROCELL. (2023). Wire myography: the ultimate guide (protocol included). REPROCELL. [Link]

-

Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

-

Lefer, A. M., et al. (1999). TNF-α Contributes to Endothelial Dysfunction in Ischemia/Reperfusion Injury. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

-

Kristek, F. (2012). Endothelial Dysfunction in Experimental Models of Arterial Hypertension: Cause or Consequence?. PMC - NIH. [Link]

-

Garland, C. J., et al. (2017). Guidelines for the measurement of vascular function and structure in isolated arteries and veins. PMC - NIH. [Link]

-

Barthel, S. R., et al. (2012). Surface expression of ICAM-1 and VCAM-1 Endothelial cells were left untreated or treated with TNF-a (10 ng/mL), LPS (100 ng/mL), or IL-1b (2.5 ng/mL) for 4 or 24 hours. ResearchGate. [Link]

-

ResearchGate Contributor. (2014). How can I use Griess reagent to assess the function of endothelial nitric oxide synthase (eNOS)?. ResearchGate. [Link]

-

Gimbrone, M. A., & García-Cardeña, G. (2016). Endothelial Dysfunction in Atherosclerosis: Experimental Models and Therapeutics. PMC - NIH. [Link]

-

Zhang, Y., et al. (2023). Inducible nitric oxide synthase activity mediates TNF-α-induced endothelial cell dysfunction. Physiological Reports. [Link]

-

DMT. EXPERIMENTAL PROTOCOLS. DMT - Myograph & Organ Bath Systems. [Link]

-

HistoSure. ICAM1 and VCAM1 - Central Mediators in Inflammatory Diseases. HistoSure. [Link]

-

Ma, X. L., et al. (1995). Role of TNF-α-induced reactive oxygen species in endothelial dysfunction during reperfusion injury. PMC - NIH. [Link]

-

Schougaard-Torp, V., et al. (2016). Paper sensors for the measurement of nitric oxide release from endothelial cells. RSC Publishing. [Link]

-

van Wachem, P. B., et al. (2003). ICAM-1 and VCAM-1 expression by endothelial cells grown on fibronectin-coated TCPS and PS. PubMed. [Link]

-

Park, K., & Lim, C. (2022). A Comprehensive Review of Clinical Studies Applying Flow-Mediated Dilation. MDPI. [Link]

-

Hansen, P. B. L., et al. (2022). Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques. Frontiers in Physiology. [Link]

-

Verma, S., et al. (2021). Experimental models for vascular endothelial dysfunction. ResearchGate. [Link]

-

Bertelli, A., et al. (1993). Effect of propionyl carnitine on energy charge and adenine nucleotide content of cardiac endothelial cells during hypoxia. PubMed. [Link]

-

Brevetti, G., et al. (2013). Propionyl‐L‐carnitine for intermittent claudication. PMC - PubMed Central. [Link]

-

Bryan, N. S. (2012). Nitric oxide detection methods in vitro and in vivo. PMC. [Link]

-

Eberhardt, R. T., et al. (2000). Endothelial dysfunction in a murine model of mild hyperhomocyst(e)inemia. Journal of Clinical Investigation. [Link]

-

Li, H., et al. (2021). Novel Peptide Ameliorates TNFα- and LPS-Induced Endothelia Dysfunction in Preeclampsia. Hindawi. [Link]

-